LLY-283

Catalog No.
S533368
CAS No.
M.F
C17H18N4O4
M. Wt
342.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLY-283

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Description

The exact mass of the compound (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol is 342.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Classification

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol, also referred to as APMO, is a molecule containing a bicyclic sugar ring (oxolane) fused with a pyrrolopyrimidine ring system. PubChem, a database of chemical information, classifies APMO as a carbohydrate and a heterocyclic compound [].

LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cellular processes, including RNA processing and transcriptional regulation. It has been shown to inhibit PRMT5 enzymatic activity with an IC50 value of approximately 22 nM in vitro and 25 nM in cellular assays, indicating its high efficacy as a therapeutic agent against conditions where PRMT5 is implicated, such as certain cancers and neurodegenerative diseases .

. Initially, hypervalent iodine oxidation is performed on a primary alcohol to yield an acid intermediate. This is followed by the formation of morpholinoamide without significant epimerization at the C4 center. A Grignard addition then occurs at low temperatures to produce a ketone, which undergoes asymmetric transfer hydrogenation to yield the desired compound with high diastereoselectivity. The final steps include the displacement of a chloride group by ammonia and hydrolysis of an acetal to produce LLY-283 .

LLY-283 has demonstrated significant biological activity, particularly in the context of cancer treatment. It inhibits PRMT5, which is often overexpressed in various cancers, including breast cancer and glioblastoma. Moreover, studies have shown that LLY-283 can protect against noise-induced hearing loss by reducing reactive oxygen species accumulation and apoptosis in cochlear hair cells . Its mechanism of action involves the modulation of PRMT5 activity, impacting downstream signaling pathways critical for cell survival and proliferation.

The synthesis of LLY-283 can be summarized as follows:

  • Oxidation: A primary alcohol undergoes hypervalent iodine oxidation to form an acid.
  • Formation of Morpholinoamide: The acid is converted to morpholinoamide.
  • Grignard Addition: A Grignard reaction yields an acetophenone derivative.
  • Asymmetric Transfer Hydrogenation: This step generates the desired compound with specific stereochemistry.
  • Final Modifications: Chloride displacement and acetal hydrolysis yield LLY-283.

This multi-step synthesis allows for the production of LLY-283 with high purity and selectivity .

LLY-283 has potential applications in various fields:

  • Cancer Therapy: As a selective PRMT5 inhibitor, it may serve as a therapeutic agent in treating cancers where PRMT5 is implicated.
  • Neuroprotection: Its ability to mitigate oxidative stress suggests potential use in protecting against neurodegenerative diseases or conditions like noise-induced hearing loss .
  • Research Tool: LLY-283 can be utilized in research settings to study the role of arginine methylation in cellular processes.

Interaction studies have confirmed that LLY-283 binds effectively to the PRMT5:MEP50 complex, with an equilibrium dissociation constant (Kd) value of approximately 6 nM. This binding affinity indicates its potential for significant biological effects at low concentrations. The compound's interaction with various substrates has been characterized using surface plasmon resonance techniques .

Several compounds exhibit similar mechanisms or targets as LLY-283. Below is a comparison highlighting their uniqueness:

Compound NameMechanismSelectivity for PRMT5IC50 (nM)Unique Features
GSK3326595Inhibits PRMT5Moderate40Less potent than LLY-283
EPZ015666Inhibits PRMT5High30Broad-spectrum methyltransferase inhibition
MS023Inhibits multiple PRMTsLow100Less selective than LLY-283

LLY-283 stands out due to its high selectivity for PRMT5 over other methyltransferases, making it a valuable candidate for targeted therapies without off-target effects seen with less selective compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.13280507 g/mol

Monoisotopic Mass

342.13280507 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Dates

Modify: 2023-08-15
1. SGC. LLY-283 A Chemical Probe For PRMT5. Accessed on 05/04/2017. Modified on 05/04/2017. thesgc.org, http://www.thesgc.org/chemical-probes/LLY-283

Explore Compound Types